molecular formula C30H35N3O5 B3970723 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate

1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate

Cat. No. B3970723
M. Wt: 517.6 g/mol
InChI Key: AQXIOOLFBDZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of pharmacological properties.

Scientific Research Applications

1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and drug addiction.

Mechanism of Action

The exact mechanism of action of 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate is not fully understood. It is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. It may also act as a calcium channel blocker, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its antidepressant and antipsychotic effects. It has also been shown to decrease the release of glutamate, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate in lab experiments is its wide range of pharmacological properties. This makes it a versatile compound that can be used to study a variety of different diseases and conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of the subjects involved in the experiments.

Future Directions

There are many potential future directions for the study of 1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neuropathic pain, Parkinson's disease, and drug addiction. Another direction is the development of more selective compounds that target specific serotonin and dopamine receptors, which may lead to more effective and safer treatments. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, this compound is a compound with a wide range of pharmacological properties that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and conditions.

properties

IUPAC Name

oxalic acid;1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O.C2H2O4/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27;3-1(4)2(5)6/h1-13,22,26H,14-21,23H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIOOLFBDZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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